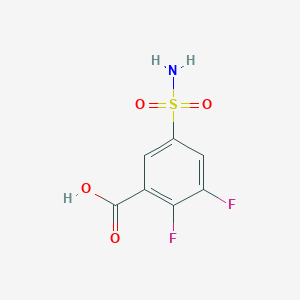

2,3-Difluoro-5-sulfamoylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5F2NO4S |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

2,3-difluoro-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H5F2NO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |

InChI Key |

DUTXUYKNDRNTKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 2,3-Difluoro-5-sulfamoylbenzoic Acid Core

The construction of the central difluorinated and sulfonated benzoic acid structure is the cornerstone of the synthesis. The two primary strategies involve building the molecule from simpler precursors or modifying an existing benzoic acid analogue.

While de novo synthesis, which involves constructing the aromatic ring from acyclic precursors, is a fundamental strategy in organic chemistry, it is less commonly documented for this specific compound. The prevailing methods in the literature favor the derivatization of commercially available substituted benzoic acids due to higher efficiency and fewer steps.

The most prevalent and practical approach for synthesizing the core structure involves the direct functionalization of a suitable benzoic acid precursor. This strategy typically begins with a dichlorinated analogue, such as 2,4-dichlorobenzoic acid, which undergoes sulfonation.

A key transformation in this sequence is chlorosulfonation, where 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid. google.com This electrophilic aromatic substitution introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, yielding 2,4-dichloro-5-carboxybenzenesulfonyl chloride. google.compatsnap.com This intermediate is pivotal, as the chlorosulfonyl group is a versatile precursor to the desired sulfamoyl moiety. The reaction often employs a catalyst, such as sodium sulfate, and a high-boiling solvent like N-methylpyrrolidone (NMP), with the reaction proceeding at elevated temperatures. patsnap.com

A similar pathway can be envisioned starting from 2,3-difluorobenzoic acid, where chlorosulfonation would introduce the -SO₂Cl group at the 5-position, directed by the existing substituents, to form 2,3-difluoro-5-(chlorosulfonyl)benzoic acid. Another related approach involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride to replace the amino group, although this is more common for introducing a chlorine atom rather than fluorine. google.com

Functional Group Interconversions on the Sulfamoyl and Carboxyl Moieties

Once the core sulfonyl chloride intermediate is formed, subsequent reactions focus on converting the sulfonyl chloride and carboxylic acid groups into the final desired functionalities.

The conversion of the chlorosulfonyl group to the sulfamoyl group (sulfonamide) is a critical step. This is typically achieved through ammonolysis, where the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate is treated with an ammonia (B1221849) source, such as aqueous ammonia. google.compatsnap.com The reaction must be carefully controlled, often at low temperatures (e.g., 0-5°C), to manage the exothermic nature of the reaction and prevent side reactions. google.com Following the ammonolysis, the reaction mixture is acidified to precipitate the crude 2,4-dichloro-5-sulfamoylbenzoic acid product, which can then be purified by recrystallization. google.compatsnap.com This method is a standard and efficient way to form primary sulfonamides. nih.gov

Table 1: Representative Conditions for Sulfonamide Formation

The carboxylic acid moiety of the molecule can be further functionalized to create a variety of derivatives, such as esters or amides. This derivatization is often a key step in developing analogues for specific applications, such as receptor agonists. nih.gov For instance, the carboxylic acid can be coupled with an amine using standard peptide coupling reagents. One such method involves using OxymaPure/diisopropylcarbodiimide (DIC) in a green solvent like 2-methyltetrahydrofuran (2-MeTHF). mdpi.com This approach allows for the formation of an amide bond under mild conditions with high yield and purity. mdpi.com

Table 2: Examples of Carboxylic Acid Functionalization

| Starting Material | Reagents | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Sulfamoyl benzoic acid analogues | Various amines, coupling agents | Amide Formation | N-substituted amides | nih.gov |

| 4-(tosyloxy)benzoic acid | 2-morpholinoethan-1-amine, OxymaPure/DIC | Amide Coupling | Amide derivative | mdpi.com |

| Substituted Benzoic Acid | Thionyl chloride, then Mercaptobenzothiazole | Acyl Chloride Formation / Amide Formation | Thioester/Amide Analogue | preprints.org |

Mechanistic Investigations of Key Synthetic Transformations

The key transformations in the synthesis of this compound are governed by well-established reaction mechanisms. The initial chlorosulfonation of the difluorobenzoic acid ring is an electrophilic aromatic substitution. The electron-withdrawing fluorine and carboxyl groups deactivate the ring but direct the incoming electrophile (chlorosulfonium ion, ⁺SO₂Cl, or a related species) primarily to the 5-position, which is meta to the carboxyl group and para to one of the fluorine atoms.

The subsequent conversion of the sulfonyl chloride to the sulfonamide proceeds via a nucleophilic substitution mechanism at the sulfur atom. The reaction of a sulfonyl chloride with an N-silylamine, a related transformation, is believed to proceed through a kinetically controlled process involving an initial adduct. nih.gov In the case of ammonolysis, the ammonia molecule acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. This process may involve a trigonal bipyramidal intermediate, consistent with a nucleophilic acyl substitution-type mechanism.

Nucleophilic Aromatic Substitution Mechanisms in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a primary mechanism in the synthesis and modification of highly substituted aromatic rings like that of this compound. Unlike typical nucleophilic substitutions (SN1 and SN2), SNAr reactions are feasible on aromatic systems, particularly when the ring is activated by electron-withdrawing groups (EWGs). wikipedia.orglibretexts.org

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway:

Addition of the Nucleophile : A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of the leaving group, typically a halide ion.

In fluorinated systems, several factors influence the SNAr mechanism. The fluorine atoms themselves are highly electronegative, contributing to the electrophilicity of the aromatic ring. Furthermore, the presence of strong EWGs such as the sulfamoyl (-SO2NH2) and carboxylic acid (-COOH) groups is crucial. These groups activate the ring towards nucleophilic attack by withdrawing electron density, particularly from the ortho and para positions. libretexts.org

A key feature of SNAr reactions on fluorinated aromatics is the nature of the leaving group. Contrary to trends in aliphatic substitution, fluorine is often an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to attack. youtube.com This effect often outweighs fluorine's poor leaving group ability based on bond strength. The general reactivity order for halogens in SNAr is often F > Cl > Br > I. youtube.com

In the context of this compound, the two fluorine atoms are positioned ortho and meta to the carboxylic acid and meta and para to the sulfamoyl group, respectively. The combined electron-withdrawing effects of the -COOH and -SO2NH2 groups would significantly activate the ring, making the fluorine atoms susceptible to displacement by a nucleophile in subsequent derivatization reactions.

Role of Catalysis in Synthetic Pathways

While the synthesis of this compound itself is not extensively detailed, the synthesis of structurally similar compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, provides insight into the potential role of catalysis. The synthesis of these molecules typically involves two key steps: sulfonation and ammonolysis.

Sulfonation Step: The introduction of the sulfonyl group onto the aromatic ring is a critical step. This is often achieved by reacting the parent compound (e.g., 2,3-difluorobenzoic acid) with chlorosulfonic acid. This electrophilic aromatic substitution reaction can be facilitated by catalysts. For the related synthesis of 2,4-dichloro-5-carboxybenzenesulfonyl chloride, catalysts such as anhydrous sodium sulfate, iron trichloride, or zinc dichloride are employed to improve reaction efficiency and prevent side reactions. google.comgoogle.com These Lewis acid catalysts can enhance the electrophilicity of the sulfonating agent.

Ammonolysis Step: The conversion of the resulting sulfonyl chloride to the sulfamoyl group is achieved through reaction with ammonia (ammonolysis). This step is a nucleophilic acyl substitution and typically does not require catalysis, though reaction conditions must be controlled to ensure completion.

In related syntheses, such as for bumetanide, which also contains a sulfamoylbenzoic acid core, palladium on carbon (Pd/C) is used as a catalyst for reductive amination steps. ijrpc.com Should the synthetic route to this compound involve such transformations, transition metal catalysis would play a pivotal role. Furthermore, solid acid catalysts like silica sulfuric acid have been shown to be effective in various reactions involving sulfonated compounds, highlighting the broad range of potential catalysts in this area of synthesis. beilstein-journals.org

| Synthetic Step | Catalyst Type | Potential Catalysts | Function |

|---|---|---|---|

| Sulfonation | Lewis Acid / Salt | FeCl3, ZnCl2, Na2SO4 | Enhances electrophilicity of sulfonating agent. google.comgoogle.com |

| Reductive Amination | Transition Metal | Palladium on Carbon (Pd/C) | Catalyzes the reduction of an imine intermediate. ijrpc.com |

| Acylation/Condensation | Solid Acid | Silica Sulfuric Acid (SSA) | Provides an acidic surface for various organic transformations. beilstein-journals.org |

Kinetic and Thermodynamic Considerations in Reaction Control

The principles of kinetic and thermodynamic control are fundamental in determining the product distribution of a chemical reaction when multiple competing pathways exist. wikipedia.org This is particularly relevant in the synthesis of polysubstituted aromatic compounds where issues of regioselectivity arise.

Kinetic Control : Under conditions of kinetic control (typically low temperatures, short reaction times), the major product is the one that is formed the fastest. libretexts.org This corresponds to the reaction pathway with the lowest activation energy. masterorganicchemistry.comyoutube.com

In the synthesis of this compound, the key electrophilic sulfonation step is a point where regioselectivity is critical. The directing effects of the two fluorine atoms and the carboxylic acid group on the starting material (2,3-difluorobenzoic acid) will influence the position of the incoming sulfonyl group. While the -COOH group is a meta-director and the fluorine atoms are ortho, para-directors, steric hindrance and the interplay of their electronic effects can lead to a mixture of isomers.

By carefully selecting reaction conditions, it is possible to favor one isomer over another. For instance, a kinetically controlled sulfonation at a lower temperature might favor substitution at a less sterically hindered position, even if that product is not the most thermodynamically stable. Conversely, running the reaction at a higher temperature for a longer duration could allow for the isomerization of the initially formed product to the more stable thermodynamic product. mdpi.com

| Control Type | Reaction Conditions | Product Characteristics |

|---|---|---|

| Kinetic | Low temperature, short reaction time. wikipedia.org | Forms fastest; lower activation energy. libretexts.orgyoutube.com |

| Thermodynamic | High temperature, long reaction time. wikipedia.org | Most stable; lowest overall energy. masterorganicchemistry.com |

This control is essential for maximizing the yield of the desired this compound and minimizing the formation of unwanted positional isomers, which can be difficult and costly to separate.

Advanced Spectroscopic and Spectrometric Characterization for Structural Analysis

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For 2,3-Difluoro-5-sulfamoylbenzoic acid, the spectrum is expected to be characterized by the distinct vibrations of its carboxylic acid, sulfamoyl, and difluorinated benzene (B151609) ring moieties.

Key expected absorption bands include:

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

N-H Stretch (Sulfonamide): The sulfonamide group should exhibit two distinct bands corresponding to asymmetric and symmetric N-H stretching vibrations, typically found in the 3400-3200 cm⁻¹ range.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected between 1720-1680 cm⁻¹, indicative of the carbonyl group in the carboxylic acid. Intermolecular hydrogen bonding can shift this peak to a lower wavenumber.

Aromatic C=C Stretch: The benzene ring vibrations are expected to produce several bands in the 1620-1450 cm⁻¹ region.

S=O Stretch (Sulfonamide): The sulfonyl group gives rise to two prominent bands: an asymmetric stretching vibration typically around 1350-1310 cm⁻¹ and a symmetric stretching vibration near 1170-1150 cm⁻¹.

C-F Stretch: Strong absorption bands due to the carbon-fluorine stretching of the two fluorine atoms on the aromatic ring are expected in the 1300-1100 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | ~3370 | Medium |

| N-H Symmetric Stretch | Sulfonamide (-SO₂NH₂) | ~3270 | Medium |

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Broad, Strong |

| C=O Stretch | Carboxylic Acid (-COOH) | 1720 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium to Weak |

| S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | 1350 - 1310 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1300 - 1100 | Strong |

| S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) | 1170 - 1150 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It detects vibrations that result in a change in polarizability of the molecule. While polar groups like C=O and O-H are strong in IR, non-polar and symmetric bonds are often more intense in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for characterizing the carbon backbone and the aromatic ring.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other C-H and C=C vibrations of the ring will also be prominent.

S=O Symmetric Stretch: The symmetric stretch of the sulfonyl group (around 1170-1150 cm⁻¹) is also expected to be Raman active.

C-S Stretch: The carbon-sulfur bond vibration should be observable in the 800-600 cm⁻¹ region.

C-F Bonds: While strong in IR, C-F vibrations can also appear in the Raman spectrum, providing confirmatory data.

The combination of FT-IR and FT-Raman provides a more complete vibrational profile, aiding in the unambiguous structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are essential for a complete structural assignment.

Proton (¹H) NMR Studies of Aromatic and Aliphatic Protons

The ¹H NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this molecule, signals are expected from the aromatic protons and the labile protons of the carboxylic acid and sulfonamide groups.

Aromatic Protons (H-4, H-6): Two signals are expected in the aromatic region (typically δ 7.5-8.5 ppm). These protons will appear as complex multiplets due to coupling with each other (meta coupling, ⁴JHH) and with the adjacent fluorine nuclei (³JHF and ⁴JHF). The electron-withdrawing nature of the sulfamoyl, carboxyl, and fluorine substituents will shift these protons downfield.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a significantly downfield chemical shift (δ 12.0-13.0 ppm or higher). This signal's broadness is due to hydrogen bonding and chemical exchange. It may not be observed if a deuterated solvent like D₂O is used, as the proton will exchange with deuterium.

Sulfonamide Protons (-SO₂NH₂): A broad singlet corresponding to the two equivalent N-H protons is anticipated, typically in the δ 7.0-7.5 ppm range. Like the -COOH proton, this signal can also be broadened by exchange and hydrogen bonding.

Table 2: Expected ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Interactions |

|---|---|---|---|

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | None (exchangeable) |

| Aromatic H-4, H-6 | 7.5 - 8.5 | Multiplet (m) or Doublet of Doublets of Doublets (ddd) | H-H (meta), H-F (ortho, meta) |

| -SO₂NH₂ | 7.0 - 7.5 | Broad Singlet (br s) | None (exchangeable) |

Carbon-13 (¹³C) NMR Analysis of Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the lack of symmetry, all seven carbon atoms in this compound are expected to be chemically non-equivalent, resulting in seven distinct signals. The chemical shifts are significantly influenced by the attached functional groups and fluorine atoms.

Carboxyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be the most downfield, typically in the δ 165-175 ppm range. docbrown.info

Fluorine-Bearing Carbons (C-2, C-3): These carbons will appear as doublets (or more complex multiplets) due to strong one-bond ¹JCF coupling (typically 240-260 Hz). They are expected in the δ 140-160 ppm region. The carbon atom will also exhibit smaller two-bond (²JCF) coupling to the other fluorine atom.

Substituted Aromatic Carbons (C-1, C-5): The carbons directly attached to the carboxylic acid and sulfamoyl groups will have distinct chemical shifts, generally in the δ 130-145 ppm range.

Protonated Aromatic Carbons (C-4, C-6): These carbons are expected in the δ 115-130 ppm region and will show coupling to fluorine (²JCF and ³JCF).

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| -COOH | 165 - 175 | Most downfield signal |

| C-2, C-3 | 140 - 160 | Large splitting due to ¹JCF coupling |

| C-1, C-5 | 130 - 145 | Quaternary carbons |

| C-4, C-6 | 115 - 130 | Splitting due to C-F coupling |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. huji.ac.il For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at positions 2 and 3.

Chemical Shifts: The chemical shifts for aryl fluorides typically appear in a range of δ -110 to -180 ppm relative to a CFCl₃ standard. colorado.edusigmaaldrich.com The precise shifts for F-2 and F-3 will depend on the combined electronic effects of the adjacent carboxyl and sulfamoyl groups.

Coupling: The two fluorine signals will appear as multiplets. The primary splitting will be due to the large ortho F-F coupling (³JFF), with smaller couplings to the aromatic protons H-4 (⁴JHF) and H-6 (⁴JHF). This coupling pattern is definitive for confirming the 2,3-difluoro substitution pattern. Analysis of these coupling constants can provide detailed insight into the molecule's electronic structure. biophysics.org

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

While one-dimensional NMR provides fundamental information about the chemical environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and establishing through-bond connectivities. For a molecule with a substituted aromatic ring like this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are particularly powerful. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net In the ¹H-¹³C HSQC spectrum of this compound, cross-peaks would be observed for the aromatic protons and their corresponding carbons. This allows for the direct assignment of the carbon signals based on the previously assigned proton signals. For instance, the proton at position 6 of the benzene ring would show a correlation to the carbon at the same position. The absence of a cross-peak for the carbons bearing the fluorine, carboxyl, and sulfamoyl substituents would confirm their quaternary nature.

Correlation Spectroscopy (COSY): The COSY experiment reveals scalar coupling between vicinal protons (protons on adjacent carbon atoms). researchgate.net In the case of this compound, the COSY spectrum would be expected to show a cross-peak between the protons at positions 4 and 6 of the aromatic ring, if any significant coupling exists. However, due to the substitution pattern, these protons are meta to each other, and their coupling constant might be small. The primary utility of COSY in this context would be to confirm the through-bond relationship between the aromatic protons.

The expected correlations in the 2D NMR spectra are summarized in the table below.

| Technique | Correlated Nuclei | Expected Correlations for this compound |

| HSQC | ¹H-¹³C (one bond) | - Correlation between the aromatic proton at C4 and the C4 carbon. - Correlation between the aromatic proton at C6 and the C6 carbon. |

| COSY | ¹H-¹H (vicinal) | - Potential weak correlation between the aromatic protons at C4 and C6. |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of a compound from its molecular ion peak. For this compound (C₇H₅F₂NO₄S), the expected exact mass can be calculated. This high mass accuracy is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present. libretexts.org

Common fragmentation of carboxylic acids involves the loss of the hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.org Aromatic compounds often show a stable molecular ion peak due to the delocalized π-electron system. libretexts.org The sulfamoyl group (-SO₂NH₂) can also undergo characteristic fragmentation, such as the loss of SO₂ (mass loss of 64) or the entire sulfamoyl radical.

A plausible fragmentation pathway for this compound is outlined below:

Loss of OH: The molecular ion could lose a hydroxyl radical to form an acylium ion.

Loss of COOH: The molecular ion could lose a carboxyl radical.

Loss of SO₂NH₂: Fragmentation of the C-S bond could lead to the loss of the sulfamoyl radical.

Loss of SO₂: The sulfamoyl group could fragment with the loss of sulfur dioxide.

The table below summarizes the predicted major fragments and their corresponding m/z values.

| Proposed Fragment | Neutral Loss | Structure of Fragment Ion |

| [M - OH]⁺ | OH | [C₇H₄F₂NO₃S]⁺ |

| [M - COOH]⁺ | COOH | [C₆H₄F₂NSO₂]⁺ |

| [M - SO₂NH₂]⁺ | SO₂NH₂ | [C₇H₄F₂O₂]⁺ |

| [M - SO₂]⁺ | SO₂ | [C₇H₅F₂NO₂]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the benzene ring is the primary chromophore. The presence of substituents on the benzene ring can cause a shift in the λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption. utoronto.ca Benzoic acid itself typically exhibits two main absorption bands in the UV region. researchgate.net The introduction of the fluoro and sulfamoyl groups is expected to modify these absorption bands. The electron-withdrawing nature of these substituents will influence the energy of the π → π* transitions of the aromatic ring.

Based on data for structurally similar compounds, this compound is expected to exhibit absorption maxima in the UV region, likely with bands corresponding to the π → π* transitions of the substituted benzene ring. The exact λmax values would be influenced by the solvent used for the measurement.

X-ray Crystallography for Solid-State Structure Determination

For substituted benzoic acids, a common structural motif observed in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. iaea.org This is a very stable arrangement that is likely to be adopted by this compound. In addition to this primary interaction, the sulfamoyl group can also participate in hydrogen bonding, acting as both a hydrogen bond donor (the N-H bonds) and acceptor (the oxygen atoms). This could lead to the formation of more complex, extended hydrogen-bonding networks in the crystal lattice.

A crystallographic study of this compound would provide definitive information on:

The planarity of the benzene ring and the orientation of the substituents.

The precise bond lengths and angles within the molecule.

The nature of the intermolecular interactions, including hydrogen bonding and potential π-π stacking interactions between the aromatic rings.

This detailed structural information is invaluable for understanding the physical properties of the compound and its interactions with other molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it. These calculations solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular properties.

Density Functional Theory (DFT) has become a popular and effective method for computational studies of molecules due to its balance of accuracy and computational cost. Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a simpler quantity. The optimized geometric structure, vibrational frequencies, and electronic properties of molecules can be reliably computed using DFT methods.

A common approach involves using a hybrid functional, such as B3LYP (Becke's 3-parameter Lee-Yang-Parr exchange-correlation functional), combined with a basis set like 6-31G(d,p) or cc-pVTZ to model the molecule's orbitals. For a molecule like 2,3-Difluoro-5-sulfamoylbenzoic acid, DFT calculations would be used to predict bond lengths, bond angles, and dihedral angles of its lowest energy conformation. These theoretical parameters are crucial for understanding the molecule's structural stability.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Sulfamoylbenzoic Acid Derivative (Furosemide)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S-O (sulfone) | 1.48 - 1.50 | O-S-O: ~120° |

| S-N (sulfonamide) | 1.65 - 1.68 | C-S-N: ~107° |

| C-S (aromatic) | 1.78 - 1.80 | |

| C=O (carboxyl) | 1.22 - 1.24 | C-C-O: ~122° |

| C-O (carboxyl) | 1.35 - 1.37 | C-C=O: ~117° |

| Note: This data is for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid and serves as an example of typical DFT-calculated values for this class of compounds. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that improves upon the basic Hartree-Fock approach by including electron correlation effects.

These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain systems, particularly where electron correlation is strong. For this compound, MP2 calculations could be employed to refine the geometry obtained from DFT or to investigate intermolecular interactions, providing a more detailed picture of its electronic behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. This often correlates with higher polarizability and biological activity.

Table 2: Key Molecular Properties Derived from FMO Analysis

| Property | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Source: Based on principles described in related computational studies. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict its reactive sites. An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values, providing a guide to the molecule's electrophilic and nucleophilic regions.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms.

For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and sulfamoyl groups and the fluorine atoms. Positive potential (blue) would be expected around the hydrogen atoms of the carboxylic acid and the amine group in the sulfamoyl moiety.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, conjugative interactions, and intramolecular bonding. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure.

The key aspect of NBO analysis is the examination of "delocalization" effects, where electron density moves from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In this compound, significant delocalization interactions would be expected, such as:

π → π* interactions within the benzene (B151609) ring.

Interactions involving the lone pairs (n) of oxygen, nitrogen, and fluorine atoms with antibonding orbitals (σ* or π*) of adjacent groups. For instance, the delocalization of lone pair electrons from the oxygen atoms of the sulfamoyl group into the antibonding orbitals of the sulfur-oxygen bonds contributes to the stability of the functional group.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental analytical tool for identifying and characterizing molecules. Computational vibrational frequency calculations, typically employing Density Functional Theory (DFT), are instrumental in interpreting experimental spectra. These calculations can predict the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms.

A detailed theoretical investigation of this compound would involve optimizing its molecular geometry to a stable energy minimum. Following this, vibrational frequencies can be calculated. The results of these calculations are typically presented in a table correlating the calculated frequency with the specific vibrational mode (e.g., C=O stretch, N-H stretch, S=O stretch) and its corresponding intensity in the predicted IR and Raman spectra.

However, a comprehensive search of scientific literature and chemical databases did not yield any specific studies on the vibrational frequency calculations and spectroscopic correlation for this compound. Therefore, no experimental or calculated data for its vibrational spectrum can be presented at this time.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry offers a route to predict the NLO properties of molecules, thereby guiding the synthesis of new materials with enhanced NLO responses. Key parameters in these predictions include the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.

The prediction of NLO properties for this compound would involve quantum chemical calculations to determine these electronic response parameters. The presence of electron-withdrawing groups (fluorine, sulfamoyl) and an electron-donating/withdrawing carboxylic acid group on the benzene ring suggests that this molecule could exhibit interesting NLO behavior.

Despite the potential interest, a thorough review of the available scientific literature reveals no published studies focused on the theoretical prediction of the non-linear optical properties of this compound. Consequently, no data on its hyperpolarizabilities or other NLO parameters can be provided.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational landscape of a molecule, its flexibility, and its interactions with its environment.

For this compound, MD simulations could be employed to explore the rotational barriers around its single bonds, such as the C-C bond connecting the carboxylic acid group and the C-S bond of the sulfamoyl group. This would help in identifying the most stable conformations of the molecule in different environments (e.g., in vacuum or in a solvent). The results would typically include information on dihedral angle distributions and the relative energies of different conformers.

A comprehensive search of the scientific literature indicates that no molecular dynamics simulation studies have been reported for the conformational analysis of this compound. Therefore, there is no available data on its conformational preferences or dynamic behavior from MD simulations.

Investigation of Biological Target Interactions and Mechanistic Insights Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies of 2,3-Difluoro-5-sulfamoylbenzoic Acid and Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies have elucidated the roles of its key functional groups: the fluorine substituents, the sulfamoyl moiety, and the carboxylic acid group.

The introduction of fluorine atoms into biologically active molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govresearchgate.net In the context of carbonic anhydrase inhibitors, the degree and pattern of fluorine substitution on the aromatic ring can modulate the compound's inhibitory potency and isoform selectivity. acs.orgnih.gov

Studies on various fluorinated benzenesulfonamides have shown that the position of the fluorine atom is critical. For example, moving a fluorine atom from the 4-position to the 3-position on a phenyl ring of a hydrazonosulfonamide derivative resulted in a significant increase in activity and selectivity towards CA IX and CA XII isoforms. mdpi.com This highlights the sensitivity of the enzyme's active site to the electronic and steric properties imparted by the fluorine substituent's location.

The sulfamoyl (-SO₂NH₂) group is a critical zinc-binding group (ZBG) in a vast number of carbonic anhydrase inhibitors. The deprotonated sulfonamide anion coordinates directly to the Zn²⁺ ion in the enzyme's active site, which is a key step in the inhibition mechanism. Modifications to this moiety can have a profound impact on the inhibitory activity.

While direct modifications to the core -SO₂NH₂ of this compound are less common in SAR studies of this specific scaffold, broader research on sulfonamide inhibitors demonstrates the importance of this group. For instance, secondary sulfonamides, where one of the amine hydrogens is replaced, have been investigated. nih.gov The primary, unsubstituted sulfamoyl moiety is generally considered optimal for high-affinity binding to the catalytic zinc ion. The nitrogen atom of the sulfonamide group, in its deprotonated state, acts as a strong ligand for the zinc ion. nih.gov

The orientation of the sulfamoyl group within the active site is directed by interactions with key amino acid residues, such as Thr199. nih.govmdpi.com Any modification that alters the acidity of the sulfonamide protons or the steric bulk around this group can affect its ability to bind to the zinc ion and, consequently, reduce its inhibitory potency.

In compounds that also contain a primary sulfonamide, the carboxylic acid group can form hydrogen bonds with amino acid residues at the entrance of the active site, thereby enhancing the stability of the enzyme-inhibitor complex. mdpi.com For instance, the carboxylic acid group can form hydrogen bonds with the side chains of residues like Thr199 and Thr200. mdpi.com This "tail" of the inhibitor molecule can interact with residues that differ between CA isoforms, thus providing a basis for achieving isoform-specific inhibition. nih.gov The hydrophilicity of the carboxylic acid group can also influence the pharmacokinetic properties of the compound.

Exploration of Enzyme Inhibition Mechanisms

The primary mechanism by which this compound and related compounds exert their biological effect is through the inhibition of carbonic anhydrase enzymes.

Humans have 15 different carbonic anhydrase isoforms, which are involved in a variety of physiological processes. mdpi.comresearchgate.net Many drugs that target CA are not isoform-specific, which can lead to off-target effects. Therefore, a significant area of research is the development of inhibitors that are selective for a particular CA isoform, such as the tumor-associated CA IX and XII. mdpi.comnih.gov

Interaction studies with various CA isoforms have revealed that while the active sites are highly conserved, there are subtle differences in the amino acid residues lining the active site cavity that can be exploited for selective inhibitor design. tandfonline.com The "tail" of the inhibitor, which includes the substituted benzoic acid portion of this compound, can interact with these non-conserved residues to confer isoform selectivity. acs.org

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). wikipedia.org The Ki is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a more potent inhibitor. The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. wikipedia.org While the IC50 can be influenced by experimental conditions, the Ki is an absolute value. wikipedia.org

Kinetic studies on a wide range of sulfonamide inhibitors against various human (h) CA isoforms have been reported. For example, some sulfonamide derivatives show potent inhibition of the physiologically dominant hCA II isoform with Ki values in the low nanomolar range. mdpi.com Other derivatives have been shown to be highly effective against the tumor-associated hCA IX and XII isoforms. nih.gov

Below are representative data tables illustrating the inhibition constants for different classes of sulfonamide inhibitors against key CA isoforms.

Table 1: Inhibition Constants (Ki) of Representative Sulfonamide Inhibitors against hCA Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Sulfonamide Derivative A | >10,000 | 2.4 | 9.7 | 14 |

| Sulfonamide Derivative B | 49 | 4515 | 7766 | 316 |

| Hydrazonosulfonamide C | 85.4 | 7.5 | 9.8 | 6.4 |

Note: Data is illustrative and compiled from various sources on sulfonamide inhibitors to demonstrate the range of activities and selectivities. mdpi.com

Table 2: IC50 Values for Selected Inhibitors

| Compound | Target Enzyme | IC50 (nM) |

| Mono-substituted thiadiazole | hCA II | 16.7 |

| Benzofuran sulfonamide | CA (unspecified) | - |

| Pyrrole-bearing sulfonamide | CA (unspecified) | - |

Note: This table provides examples of IC50 values for different classes of sulfonamide inhibitors. nih.gov

Carbonic Anhydrase (CA) Isoform Interaction Studies

Isoform Selectivity Profiling

The therapeutic efficacy and safety of enzyme inhibitors are critically dependent on their selectivity towards specific enzyme isoforms. For compounds containing a sulfonamide group, such as this compound, a primary target is the carbonic anhydrase (CA) family of metalloenzymes. mdpi.com This family includes at least twelve catalytically active human isoforms with varying tissue distribution and physiological roles. mdpi.com Consequently, achieving isoform-selective inhibition is a key goal in drug design to maximize therapeutic effects while minimizing off-target activity. mdpi.com

For instance, the human cytosolic isoforms hCA I and II are considered off-targets for many therapeutic applications, whereas the transmembrane, tumor-associated isoforms hCA IX and XII are significant targets in oncology. nih.gov Research on derivatives of structurally related compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, has demonstrated that modifications to the chemical scaffold can lead to significant differences in inhibitory activity and selectivity. nih.gov Studies on various heterocyclic sulfonamides have shown that it is possible to design compounds with high activity towards mitochondrial or tumor-associated isoforms while displaying lower affinity for the ubiquitous cytosolic forms. mdpi.comnih.gov The selectivity profile is influenced by the size, shape, and electronic properties of substituents on the benzenesulfonamide (B165840) scaffold, which affect how the inhibitor interacts with the distinct active site topographies of the various isoforms. nih.govnih.gov

| CA Isoform | Inhibition Constant (Ki) in nM |

|---|---|

| hCA I | 145.3 |

| hCA II | 8.1 |

| hCA IX | 152.4 |

| hCA XII | 105.6 |

This interactive table presents inhibition data for compound EMAC10101d, a dihydrothiazole benzenesulfonamide bearing a 2,4-dichlorophenyl substituent, highlighting its preferential inhibition of the off-target hCA II isoform. nih.gov Data is sourced from a study by Bozdag et al. (2018).

Other Enzymatic Target Investigations (e.g., ERAP1)

Beyond carbonic anhydrases, the structural motifs present in this compound suggest potential interactions with other enzymatic targets. One such target is the Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1), a zinc aminopeptidase that plays a crucial role in the immune system by trimming peptides for loading onto Major Histocompatibility Complex (MHC) class I proteins. nih.govnih.gov

The ERAP1 enzyme is a highly polymorphic molecule, and variations have been strongly associated with inflammatory rheumatic diseases like Ankylosing Spondylitis. nih.gov Research has led to the discovery of inhibitors that are selective for ERAP1 over its related paralogues, ERAP2 and IRAP. nih.gov Notably, a compound featuring a sulfamoylbenzoic acid core, specifically 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid, has been identified as a modulator of ERAP1. nih.gov This compound exhibits complex behavior; it acts as an allosteric activator for the hydrolysis of small fluorogenic substrates but functions as a competitive inhibitor for the processing of longer, more physiologically relevant peptide substrates. nih.gov This discovery highlights the potential for sulfamoylbenzoic acid derivatives to interact with and modulate the activity of enzymes outside the CA family, offering avenues for developing novel therapeutics. nih.gov

In Silico Approaches to Ligand-Target Interactions

Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting and analyzing how a ligand (a small molecule like this compound) interacts with its biological target. nih.gov These approaches rationalize mechanisms of action, predict the activity of new compounds, and reduce the time and cost associated with synthesizing and testing new molecules. nih.gov

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a ligand when it forms a complex with a target protein. nih.govcerist.dz The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to rank them based on their predicted binding affinity. nih.gov

For inhibitors targeting zinc metalloenzymes like carbonic anhydrase, docking simulations are crucial for understanding the key molecular interactions. nih.gov Studies on related benzenesulfonamide inhibitors show that the sulfonamide moiety is critical for binding. nih.govnih.gov The nitrogen atom of the sulfonamide group typically coordinates with the catalytic Zn²⁺ ion in the active site, while the sulfamoyl oxygen atoms form hydrogen bonds with the backbone of conserved residues, such as threonine. nih.gov The substituted benzoic acid portion of the molecule then extends into the active site cavity, where its specific interactions determine isoform selectivity. nih.govnih.gov Docking studies on various benzoic acid derivatives have revealed that interactions can include hydrogen bonding and various pi interactions with active site residues. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. wikipedia.orgjocpr.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov These models are built using "descriptors"—numerical values that quantify physicochemical properties like size, lipophilicity, electronic effects, and topology. nih.gov

QSAR models can be two-dimensional (2D-QSAR), relating activity to global molecular properties, or three-dimensional (3D-QSAR), which considers the 3D structure of molecules and their interaction fields. nih.gov For a compound like this compound, a QSAR model would be developed by synthesizing and testing a series of analogues with varied substituents. The resulting activity data would be correlated with calculated molecular descriptors. For instance, QSAR studies on other inhibitor classes have shown that properties like size, degree of branching, aromaticity, and polarizability significantly affect inhibitory activity. nih.gov Such models provide valuable insights that guide the rational design of more potent and selective molecules. jocpr.commdpi.com

Protein-Ligand Binding Analysis Techniques (e.g., Fluorescence Spectroscopy, SPR)

Experimental validation of computational predictions is essential. Biophysical techniques like fluorescence spectroscopy and surface plasmon resonance (SPR) are widely used to characterize the binding interactions between a ligand and its target protein in real-time. nih.govnih.gov

Fluorescence Spectroscopy is a highly sensitive technique that can be used to study protein-ligand interactions. springernature.com It often relies on monitoring the intrinsic fluorescence of aromatic amino acid residues in the protein, most commonly tryptophan. nih.gov When a ligand binds to a protein, it can alter the local environment of these residues, leading to a change (quenching or enhancement) in the fluorescence intensity or a shift in the emission maximum. nih.govchalcogen.ro By titrating the protein with increasing concentrations of the ligand and measuring the corresponding change in fluorescence, one can determine key thermodynamic parameters of the interaction, such as the binding constant (Kₐ), which quantifies the binding affinity. nih.govchalcogen.ro

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real time. biodyn.rosartorius.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. sartorius.com A solution containing the ligand (analyte) is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. sartorius.com This response is proportional to the mass accumulating on the surface. By analyzing the binding signal over time during association and dissociation phases, SPR provides comprehensive kinetic data, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity. nih.govnih.gov

| Feature | Fluorescence Spectroscopy | Surface Plasmon Resonance (SPR) |

|---|---|---|

| Principle | Measures changes in fluorescence properties (intensity, wavelength) upon binding. nih.gov | Measures changes in refractive index at a sensor surface due to mass changes from binding. sartorius.com |

| Labeling | Can be label-free (intrinsic protein fluorescence) or require fluorescent labels. nih.gov | Label-free for the analyte. biodyn.ro |

| Information Provided | Binding affinity (Kₐ), stoichiometry, conformational changes. nih.govchalcogen.ro | Binding affinity (Kₑ), kinetics (kₐ, kₑ), specificity. nih.gov |

| Format | Solution-based assay. memtein.com | Surface-based assay; one binding partner is immobilized. sartorius.com |

Synthesis and Characterization of Derivatized Analogues and Chemical Probes

Design Principles for Novel Analogues

The design of new analogues based on the sulfamoylbenzoic acid core is a strategic process guided by structure-based pharmacophore modeling and lead optimization principles. nih.gov The primary goal is often to enhance potency and selectivity for a specific biological target while minimizing off-target effects. nih.gov

A common approach begins with a "template scaffold," an existing compound with known activity, which is then systematically modified. nih.gov The design process is often iterative and involves several key steps:

Computational Docking: Potential scaffold variations are computationally docked into a homology model or crystal structure of the target protein. nih.govnih.gov These initial designs are ranked based on their predicted binding energy scores. nih.gov

Interaction Fingerprinting: Scaffolds are further ranked by analyzing their specific protein-ligand interaction fingerprints, which detail the key binding contacts. nih.gov

Pharmacophore Matching: A final ranking is constructed based on a visual inspection of how well the designed analogue matches a known pharmacophore model for the target. nih.gov

Structure-Activity Relationship (SAR) Analysis: Experimental data from initial analogues are used to establish an SAR profile. This helps to understand the effect of specific substituents on activity. For instance, research on related sulfamoyl benzoic acid analogues revealed that introducing an electron-withdrawing group, such as chlorine, meta to the carboxylic acid group can be critical for achieving potent and specific activity. nih.gov

Ease of synthesis is also a crucial consideration, ensuring that the designed molecules can be practically produced for testing and further development. nih.gov

Synthetic Strategies for Analogue Libraries

The creation of analogue libraries, which consist of many structurally related compounds, is essential for systematically exploring the SAR of the 2,3-difluoro-5-sulfamoylbenzoic acid scaffold. Various synthetic strategies are employed to generate this chemical diversity.

One documented method involves the reaction of a sulfamoylbenzoic acid ester with an appropriate alkylating agent. For example, analogues have been synthesized by reacting 2-sulfamoylbenzoic acid ethyl ester with various 2-(bromoalkyl)benzo[de]isoquinoline-1,3-diones in the presence of potassium carbonate (K₂CO₃) in a dimethylformamide (DMF) solvent. nih.gov

For broader library creation, several established synthetic methodologies can be adapted:

| Synthetic Strategy | Description | Key Reagents/Conditions |

| Solid-Phase Synthesis | The core benzoic acid structure is attached to a solid resin, allowing for sequential reactions where excess reagents and byproducts are easily washed away. The "split/combine" method can be used to rapidly generate a large number of unique compounds. nih.gov | Solid support resin, various building blocks for amino and hydroxy positions. nih.gov |

| Suzuki Coupling | A versatile cross-coupling reaction used to form carbon-carbon bonds. This could be used to introduce diverse aryl or vinyl substituents onto the benzoic acid ring or other parts of the scaffold. mdpi.com | Palladium catalyst, boronic acid or ester, base. mdpi.com |

| Kochi-Anderson Reaction | A radical decarboxylation reaction used to introduce alkyl or benzyl (B1604629) groups. This could be applied to modify the scaffold by reacting it with various carboxylic acids. mdpi.com | Silver nitrate (B79036) (AgNO₃), ammonium (B1175870) persulfate, acetonitrile/water solvent. mdpi.com |

Following the key coupling reactions, a final deprotection or modification step, such as the oxidative demethylation using ceric ammonium nitrate, may be required to yield the final desired products. mdpi.com

Preparation of Labeled Chemical Probes for Biological Research

To visualize the localization of sulfamoylbenzoic acid derivatives within cells or to identify their molecular targets, labeled chemical probes are indispensable tools. nih.gov These probes are created by covalently attaching a reporter tag, such as a fluorescent dye or a radionuclide, to the parent molecule.

Fluorescent Probes: A common method for preparing fluorescently labeled probes involves the reaction of a free amino group on the analogue with a fluorescent dye containing an N-hydroxysuccinimide (NHS) ester. nih.gov This reaction forms a stable amide bond, linking the dye to the molecule of interest. This approach is particularly useful for preparing probes from small amounts of a natural or synthetic product. nih.gov

Radiolabeled Probes: For applications in nuclear imaging (e.g., PET or SPECT), analogues can be labeled with radionuclides. This is often achieved using a bifunctional chelator (BFC), which is first attached to the analogue and then serves to stably bind a metallic radionuclide, such as ¹¹¹In, ¹⁷⁷Lu, or ²¹³Bi. nih.gov

Click Chemistry: Modern bioorthogonal chemistry offers powerful tools for labeling. The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a rapid and highly specific "click" reaction. nih.gov An analogue could be modified with a TCO, which can then be selectively labeled in a complex biological environment by introducing a tetrazine-bearing probe (e.g., a fluorescent dye or radiolabel). nih.gov

| Probe Type | Labeling Method | Reporter Tag Example | Application |

| Fluorescent Probe | NHS-ester coupling to an amine | Fluorescein, Cyanine dyes (Cy5) | Cellular localization, fluorescence microscopy nih.govmdpi.com |

| Radiolabeled Probe | Bifunctional chelator (BFC) | ¹¹¹In, ¹⁷⁷Lu, [¹⁸F]AlF | In vivo imaging (SPECT/PET), radiotherapy nih.gov |

| Bioorthogonal Probe | IEDDA "Click" Reaction | Tetrazine- or TCO-modified dyes | Pre-targeting strategies, in vivo labeling nih.gov |

Structure-Based Design of Modified Scaffolds

Structure-based design leverages three-dimensional structural information of the biological target to rationally design more effective molecules. nih.gov This computational approach complements and guides synthetic efforts by predicting how modifications to the this compound scaffold will affect its binding affinity and selectivity.

The process typically begins with a high-resolution crystal structure or a computationally generated homology model of the target protein. nih.govnih.gov Small-molecule analogues are then docked into the active site or binding pocket of the protein. nih.gov This computational docking allows for the visualization of key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the ligand and the protein. nih.gov

Molecular dynamics (MD) simulations can further refine this understanding by revealing the intrinsic flexibility of the binding site and how the ligand's conformation may change upon binding. nih.gov By analyzing these interactions, researchers can identify opportunities for modification. For example, if a region of the binding pocket is solvent-exposed, a substituent could be added to the scaffold to occupy that space and form new, favorable interactions. nih.gov This rational design process was used in the optimization of related sulfamoyl benzoic acid analogues, where computational modeling suggested that replacing a sulfur atom with a sulfamoyl moiety would lead to improved potency and selectivity, a prediction that was later confirmed experimentally. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, detailed synthetic procedures for 2,3-Difluoro-5-sulfamoylbenzoic acid are not widely reported in the scientific literature. The development of efficient and scalable synthetic routes is a critical first step to enable further research. Future investigations could focus on:

Fluorination Strategies : Exploring late-stage fluorination techniques on pre-existing sulfamoylbenzoic acid scaffolds could provide a direct route to the target molecule. Modern fluorination reagents and methodologies offer precise control over the introduction of fluorine atoms into aromatic rings.

Sulfonamidation of Fluorinated Precursors : An alternative approach involves the synthesis of a difluorinated benzoic acid intermediate, followed by chlorosulfonylation and subsequent ammonolysis to install the sulfamoyl group. The optimization of this multi-step process to maximize yield and purity would be a significant advancement.

Flow Chemistry and Process Optimization : The use of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the key synthetic steps, particularly for potentially hazardous reactions like chlorosulfonylation.

Advanced Computational Approaches for Predictive Modeling

In silico methods are invaluable for predicting the properties and potential applications of novel compounds, thereby guiding experimental work. For this compound, computational studies could provide insights into:

Physicochemical Properties : Quantum mechanical calculations can predict key parameters such as acidity (pKa), lipophilicity (logP), and conformational preferences, which are crucial for understanding its behavior in biological systems.

Pharmacokinetic Profile (ADMET) : Predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can assess the drug-likeness of this compound and its derivatives at an early stage. acs.orgontosight.ai

Molecular Docking and Target Identification : By docking the structure of this compound into the active sites of various enzymes, potential biological targets can be identified. Given that related sulfamoyl-containing compounds are known inhibitors of carbonic anhydrase, this enzyme family would be a logical starting point for such investigations. theballlab.comsemanticscholar.org

Exploration of New Biological Interaction Mechanisms and Targets

The biological activity of this compound is a significant unexplored area. Research should be initiated to screen this compound against a wide range of biological targets to uncover novel therapeutic applications. Key areas for exploration include:

Enzyme Inhibition Assays : Systematic screening against panels of enzymes, particularly those implicated in disease, such as kinases, proteases, and carbonic anhydrases, could reveal specific inhibitory activities. theballlab.comsemanticscholar.org

Antimicrobial and Antiviral Activity : The unique electronic properties conferred by the difluoro substitution pattern may lead to novel antimicrobial or antiviral properties.

Receptor Binding Studies : Investigating the interaction of this compound with various cellular receptors could identify its potential role in modulating signaling pathways.

Integration with Chemical Biology Tool Development

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. This compound could serve as a scaffold for the development of novel chemical probes. Future work in this area could involve:

Fragment-Based Drug Discovery : The core structure of this compound can be used as a starting fragment in fragment-based screening campaigns to identify new lead compounds for drug discovery.

Development of Covalent Probes : The sulfamoyl group can be functionalized to create reactive probes that can covalently label specific residues in protein binding pockets, aiding in target identification and validation.

Fluorescent Labeling : The benzoic acid moiety provides a convenient handle for the attachment of fluorescent tags, enabling the visualization of the molecule's localization and interactions within cells.

Q & A

Q. Table 1: Comparison of Sulfamoylation Efficiency

| Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Pyridine | 80 | 72 | 98.5% | |

| DMAP | 60 | 85 | 99.1% |

Advanced: How can conflicting spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved during characterization?

Answer:

Contradictions often arise from solvent effects or impurities. To resolve:

Cross-validate techniques : Compare NMR with - HOESY to confirm spatial interactions .

High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out isotopic interference .

Crystallography : Resolve ambiguities in substituent positions via single-crystal X-ray diffraction .

Case Study:

In 3,5-Difluoro-2-hydroxybenzoic acid, NMR shifts varied by 0.5 ppm due to solvent polarity; DMSO-d₆ vs. CDCl₃ .

Advanced: How can reaction conditions be optimized to improve sulfamoylation yield and selectivity?

Answer:

Key parameters include:

- Catalyst choice : DMAP increases nucleophilicity of the aromatic ring vs. pyridine .

- Temperature : Lower temps (60–80°C) reduce side reactions like sulfonic acid formation.

- Solvent : Anhydrous dichloromethane minimizes hydrolysis of sulfamoyl chloride .

Experimental Design:

Use a DoE (Design of Experiments) approach to test catalyst concentration (5–15 mol%), solvent (DCM vs. THF), and reaction time (4–12 hrs). Monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Advanced: What strategies are effective for analyzing biological activity of sulfamoylbenzoic acid derivatives?

Answer:

Leverage structural analogs (e.g., 2-Chloro-5-sulfamoylbenzoic acid ):

Enzyme inhibition assays : Test against carbonic anhydrase (fluorine enhances binding to Zn²⁺ active sites) .

Molecular docking : Compare binding poses of 2,3-difluoro vs. 2-chloro derivatives using AutoDock Vina .

SAR studies : Modify -SO₂NH₂ to -SO₂NHR and measure changes in IC₅₀ .

Q. Table 2: Inhibitory Activity of Analogues

| Compound | IC₅₀ (nM) | Target Enzyme | Source |

|---|---|---|---|

| 3,5-Difluoro-2-hydroxy BA | 12.3 | Carbonic Anhydrase | |

| 2-Chloro-5-sulfamoyl BA | 8.7 | COX-2 |

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis (sulfamoyl chloride releases HCl gas) .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Methodological Reference:

Always consult SDS for spill management (neutralize with NaHCO₃) and emergency procedures .

Advanced: How can computational methods predict the solubility and stability of this compound in biological systems?

Answer:

LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (fluorine reduces logP) .

pKa prediction : The carboxylic acid (pKa ~2.5) and sulfamoyl (pKa ~10.5) groups dictate ionization states .

MD simulations : Simulate interactions with lipid bilayers to assess membrane permeability .

Case Study:

For 3,5-Difluoro-2-hydroxybenzoic acid, predicted logP = 1.2 (experimental = 1.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.